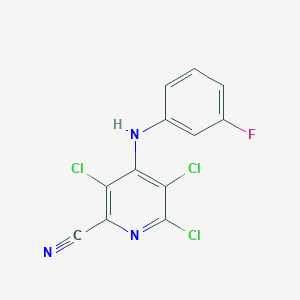
3,5-Dichloro-2,4,6-triphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2,4,6-triphenylpyridine is a heterocyclic aromatic compound characterized by the presence of chlorine atoms at the 3 and 5 positions and phenyl groups at the 2, 4, and 6 positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,4,6-triphenylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method employs a bimetallic catalyst such as Al/Ag3PO4 under mild and environmentally friendly conditions. The reaction is carried out in ethanol at reflux temperature, resulting in high yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is crucial to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: 3,5-Dichloro-2,4,6-triphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The phenyl groups can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
3,5-Dichloro-2,4,6-triphenylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
作用机制
The mechanism of action of 3,5-Dichloro-2,4,6-triphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
2,4,6-Triphenylpyridine: Similar in structure but lacks the chlorine atoms at the 3 and 5 positions.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains fluorine atoms instead of phenyl groups at the 2, 4, and 6 positions.
2,4,6-Trimethylpyridine-3,5-dicarbonitrile: Features methyl groups and cyano groups instead of phenyl and chlorine atoms .
Uniqueness: 3,5-Dichloro-2,4,6-triphenylpyridine is unique due to the presence of both chlorine atoms and phenyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
属性
分子式 |
C23H15Cl2N |
|---|---|
分子量 |
376.3 g/mol |
IUPAC 名称 |
3,5-dichloro-2,4,6-triphenylpyridine |
InChI |
InChI=1S/C23H15Cl2N/c24-20-19(16-10-4-1-5-11-16)21(25)23(18-14-8-3-9-15-18)26-22(20)17-12-6-2-7-13-17/h1-15H |
InChI 键 |
JZNIYLMYRNIOTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


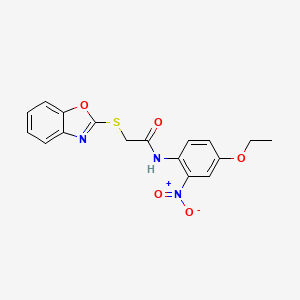
![Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)
![ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947521.png)
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide](/img/structure/B14947531.png)
![Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B14947536.png)
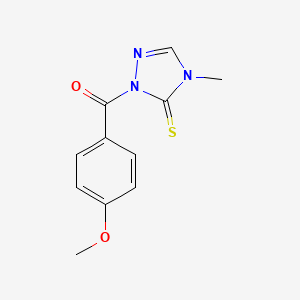
![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14947562.png)

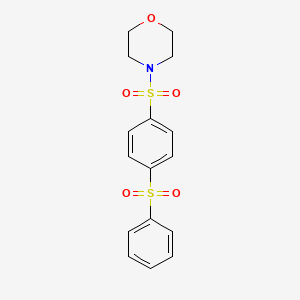
![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
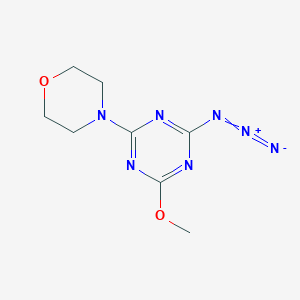
![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)
